N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring fused with a triazole ring, which contributes to its unique chemical properties and biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas were found to exhibit anti-inflammatory activity . The molecular docking interaction of these urea compounds revealed the traditional type II p38 kinase inhibitor’s interactions in the DFG out active site .
Future Directions
The future directions for research on “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” and similar compounds could include further investigation of their biological activities. For example, compounds with a structure similar to “N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide” have shown promising antifungal and antibacterial activities. These results suggest that such compounds may provide new insights for antifungal and antibacterial drug development .
Preparation Methods
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the triazole moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds, such as:
4-phenyl-1,3-thiazol-2-yl hydrazine: This compound also exhibits antifungal activities but differs in its specific chemical structure and mechanism of action.
EM-01D2: Another compound with a similar structure, known for its antifungal properties. The uniqueness of this compound lies in its specific combination of thiazole and triazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c18-11(10-13-7-14-17-10)16-12-15-9(6-19-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQTXAXKCYEYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.